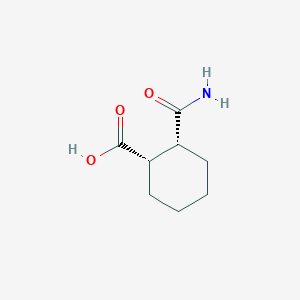

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRRNLGMOUZCT-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201206423 | |

| Record name | rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92116-89-7 | |

| Record name | rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92116-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-(Aminocarbonyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201206423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis starting from cyclohexene derivatives. The process typically includes steps such as hydroboration-oxidation, followed by amide formation and subsequent resolution of enantiomers . Another method involves the use of enzymatic resolution to obtain the desired enantiomer .

Industrial Production Methods

Industrial production of this compound often employs large-scale resolution techniques. These methods include crystallization of diastereomeric salts or the use of chiral chromatography to separate the enantiomers .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl group (-CONH₂) undergoes hydrolysis under acidic or basic conditions to yield distinct products:

Mechanistic Insights :

-

Acidic conditions protonate the carbamoyl oxygen, facilitating nucleophilic attack by water and subsequent cleavage of the C–N bond .

-

Basic hydrolysis proceeds via deprotonation of the carbamoyl group, forming a tetrahedral intermediate that collapses to release ammonia.

Substitution Reactions

The carbamoyl group participates in nucleophilic substitution, while the carboxylic acid can form derivatives:

Amide Formation

Reaction with alkyl/aryl amines yields substituted amides:

Key Observations :

-

Coupling agents like DCC or EDC/HOBt activate the carboxylic acid for amide bond formation .

-

Steric hindrance from the cyclohexane ring influences reaction rates and stereoselectivity.

Esterification

The carboxylic acid reacts with alcohols to form esters via Fischer esterification:

Mechanism :

-

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol .

-

Steric effects from the cyclohexane ring slow reaction kinetics compared to linear carboxylic acids .

Oxidation and Reduction

While the carboxylic acid is resistant to further oxidation, the carbamoyl group can be reduced:

| Reaction | Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ | Anhydrous THF | (1S,2R)-2-(aminomethyl)cyclohexane-1-methanol | Over-reduction observed | |

| Selective Reduction | NaBH₄/I₂ | 0°C, 2 hr | (1S,2R)-2-carbamoylcyclohexane-1-methanol | Preserves carbamoyl group |

Challenges :

-

LiAlH₄ reduces both the carbamoyl and carboxylic acid groups, complicating product isolation.

-

NaBH₄/I₂ selectively reduces the carboxylic acid to a primary alcohol without affecting the carbamoyl group.

Cyclocondensation Reactions

The compound participates in intramolecular cyclization under dehydrating conditions:

| Conditions | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| P₂O₅, toluene, Δ | None | (3aS,7aR)-Hexahydro-1H-isoindole-1,3-dione | Precursor to chiral lactams |

Stereochemical Control :

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing solubility:

| Base | Product | Solubility (H₂O) | Source |

|---|---|---|---|

| NaOH | Sodium (1S,2R)-2-carbamoylcyclohexane-1-carboxylate | 12.5 g/100 mL | |

| NH₄OH | Ammonium (1S,2R)-2-carbamoylcyclohexane-1-carboxylate | 8.9 g/100 mL |

Critical Analysis of Reactivity

-

Steric and Stereochemical Effects : The cyclohexane ring’s chair conformation restricts access to the carbamoyl group, slowing reaction rates in substitution compared to acyclic analogs .

-

pH-Dependent Behavior : The carboxylic acid (pKa ≈ 4.5) and carbamoyl group (pKa ≈ 17) dictate reactivity in aqueous solutions .

-

Thermal Stability : Decomposition occurs above 200°C, forming cyclohexene derivatives via decarboxylation .

This compound’s reactivity profile underscores its utility in asymmetric synthesis and pharmaceutical intermediate preparation, particularly where stereochemical integrity is critical .

Scientific Research Applications

Key Synthetic Routes

- Catalytic Hydrogenation : Converts cyclohexene derivatives to the desired carbamoyl and carboxylic acid groups.

- Chiral Resolution : Utilizes chiral catalysts or auxiliaries to achieve enantiomerically pure products.

Medicinal Chemistry

(1S,2R)-2-Carbamoylcyclohexane-1-carboxylic acid is being investigated as a precursor for various pharmaceuticals. Its chiral nature allows for the development of drugs with specific stereochemical configurations, which can enhance efficacy and reduce side effects.

Case Study: Drug Development

Research has demonstrated that derivatives of this compound exhibit potential as enzyme inhibitors and receptor modulators, targeting pathways relevant to diseases such as cancer and metabolic disorders .

Organic Synthesis

This compound serves as a valuable chiral building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for creating diverse chemical entities.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Corresponding ketone |

| Reduction | Converts carbamoyl group to amine | Primary amine |

| Substitution | Introduces new functional groups | Various substituted derivatives |

Material Science

In material science, this compound is explored for its role in producing polymers with specific chirality-related properties. This can affect the physical characteristics of materials used in various applications ranging from drug delivery systems to biodegradable plastics.

Comparison with Related Compounds

The uniqueness of this compound lies in its specific stereochemistry compared to similar compounds like (1S,2S)-2-Carbamoylcyclohexane-1-carboxylic acid and cyclohexanecarboxylic acid. The differences in stereochemistry lead to variations in biological activity and chemical reactivity.

Table 2: Comparison of Related Compounds

| Compound | Stereochemistry | Applications |

|---|---|---|

| This compound | (1S,2R) | Drug precursor, chiral syntheses |

| (1S,2S)-2-Carbamoylcyclohexane-1-carboxylic acid | (1S,2S) | Potentially different biological activity |

| Cyclohexanecarboxylic acid | Achiral | Less specific applications |

Mechanism of Action

The mechanism by which (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features of (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid with analogous compounds:

Physicochemical Properties

- Acidity: Carboxylic acid derivatives exhibit varying pKa values. For example, hydroxycyclohexanecarboxylic acids () have pKa values around 4.6–4.8, influenced by substituent position (cis/trans) and hydrogen bonding. The carbamoyl group in the target compound may lower acidity slightly compared to amino or hydroxy analogs due to electron-withdrawing effects.

- Solubility: The hydrochloride salt of (1S,2R)-2-aminocyclohexanecarboxylic acid () enhances water solubility, whereas the phenyl-substituted analog () is more hydrophobic.

- Stability: The benzyloxycarbonyl (Cbz) derivative () is sensitive to hydrogenolysis, requiring careful handling, while the carbamoyl group offers greater stability under acidic conditions.

Biological Activity

(1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with two functional groups: a carbamoyl group and a carboxylic acid group. Its stereochemistry is crucial for its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to modulation of biochemical pathways. For instance, it has shown potential as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants .

- Receptor Binding : It may act as a ligand for various receptors, affecting cellular signaling pathways. The stereochemistry plays a significant role in determining binding affinity and specificity.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. These compounds can diffuse across bacterial cell membranes, leading to cytoplasmic acidification and subsequent cell death .

2. Anticancer Activity

In vitro studies have suggested that derivatives of this compound could serve as histone deacetylase (HDAC) inhibitors, which are promising candidates for cancer therapy. The ability to inhibit HDACs can lead to altered gene expression profiles that suppress tumor growth .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated enzyme inhibition on ACO2 with IC50 values indicating effectiveness in plant systems | In vitro enzyme assays |

| Study B | Identified antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values reported | Disk diffusion method |

| Study C | Investigated anticancer properties via HDAC inhibition assays showing significant reduction in cell viability in cancer cell lines | Cell culture assays |

Q & A

What are the key synthetic pathways for (1S,2R)-2-carbamoylcyclohexane-1-carboxylic acid, and how do stereochemical considerations influence yield?

The synthesis often involves cyclohexane scaffolds functionalized with carbamoyl and carboxylic acid groups. A common approach is the resolution of racemic mixtures using chiral resolving agents (e.g., R-(+)-α-methylbenzylamine) to isolate the (1S,2R)-enantiomer . Stereochemical control is critical: improper reaction conditions (e.g., temperature, solvent polarity) may lead to epimerization or undesired byproducts. Optimizing catalytic asymmetric methods or enzymatic resolution can enhance enantiomeric excess (ee) >98% .

How can contradictory pharmacological activity data for this compound be resolved, particularly in receptor-binding assays?

Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ionic strength) or impurities in stereoisomeric mixtures. Validate purity via HPLC with chiral columns (e.g., Chiralpak AD-H) and confirm absolute configuration using X-ray crystallography or NMR-based Mosher ester analysis . Parallel assays under standardized conditions (e.g., IC50 measurements in triplicate) and computational docking studies (using PubChem’s 3D conformer data) can clarify structure-activity relationships .

What analytical techniques are most effective for characterizing this compound’s stability under varying storage conditions?

- HPLC-MS : Monitors degradation products (e.g., hydrolysis of the carbamoyl group) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >200°C suggest suitability for long-term storage .

- Circular Dichroism (CD) : Tracks stereochemical integrity under light/heat exposure .

Store at -20°C in inert atmospheres to prevent oxidation, as recommended in safety protocols .

What methodologies are recommended for evaluating the compound’s potential as a protease inhibitor in drug discovery?

- Enzymatic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (Ki values) .

- Molecular Dynamics Simulations : Leverage InChI-derived 3D coordinates (PubChem) to predict binding modes with target proteases .

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

How should researchers mitigate risks associated with handling this compound in the laboratory?

- PPE : Wear nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing to avoid aerosol formation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via licensed hazardous waste services .

What computational tools can predict the compound’s bioavailability and toxicity profile?

- ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (1.2–1.8), suggesting moderate membrane permeability .

- DEREK Nexus : Flags potential hepatotoxicity based on structural alerts (e.g., cyclohexane-carboxylic acid motifs) .

- ECOSAR : Models ecotoxicity, though experimental validation is needed due to limited ecological data in existing SDS .

How does the compound’s cyclohexane conformation impact its pharmacological interactions?

The chair conformation of the cyclohexane ring minimizes steric strain, positioning the carbamoyl and carboxylic acid groups for hydrogen bonding with target proteins (e.g., angiotensin-converting enzyme). Substituent axial/equatorial orientations alter binding affinity; molecular mechanics calculations (MMFF94 force field) can optimize substituent placement .

What strategies improve enantiomeric purity during large-scale synthesis?

- Kinetic Resolution : Use lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively crystallize the (1S,2R)-enantiomer .

- Continuous Flow Chemistry : Enhances reaction control, reducing racemization risks compared to batch processes .

Are there reported protocols for derivatizing this compound to enhance solubility or targeting?

- Esterification : Convert the carboxylic acid to a methyl ester for improved lipid solubility .

- Peptide Conjugation : Attach via carbodiimide crosslinkers (e.g., EDC/NHS) to create prodrugs targeting peptide receptors .

How can researchers address gaps in ecological toxicity data for this compound?

- Microtox Assays : Use Vibrio fischeri bioluminescence inhibition to estimate acute aquatic toxicity .

- OECD 301D Ready Biodegradability Test : Determine if the compound degrades within 28 days in activated sludge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.